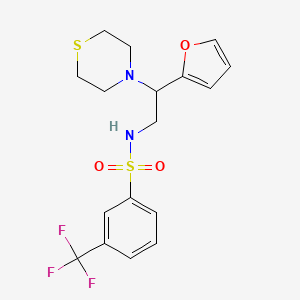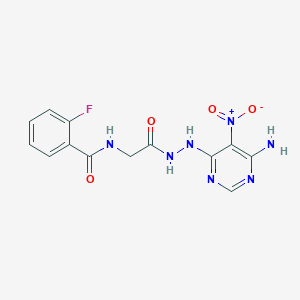![molecular formula C20H25N5O2 B2813861 1-allyl-2-amino-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 848917-57-7](/img/structure/B2813861.png)
1-allyl-2-amino-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-allyl-2-amino-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is a complex organic molecule that contains several functional groups. These include an allyl group, an amino group, an isopropoxy group, and a carboxamide group . The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions and could potentially have interesting biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the allyl group suggests that there could be some degree of conjugation in the molecule, which could affect its chemical properties .
Chemical Reactions Analysis
The allyl group in this compound could participate in a variety of reactions, including allylic oxidations, ene reactions, and the Tsuji–Trost reaction . The amino group could participate in reactions with electrophiles, and the carboxamide group could undergo hydrolysis or reduction .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the allyl group could make the compound more reactive .
科学的研究の応用
Synthesis and Antiviral Activity
A novel synthesis approach involving the allylation of certain quinoxaline derivatives has been reported, leading to compounds with potential antiviral properties. This synthetic pathway yields a variety of quinoxaline derivatives, some of which have been evaluated for their activity against hepatitis B virus. The unique structural modifications introduced through allylation suggest a potential avenue for developing new antiviral agents (Hamid, 2003).
Molecular Structure and Polymorphism
Research into the polymorphic modifications of certain 1H-pyrrolo[3,2,1-ij]quinoline derivatives has unveiled compounds with strong diuretic properties, potentially offering new treatments for hypertension. The study of these polymorphs reveals distinct crystal packing arrangements, which could influence the compound's bioavailability and efficacy (Shishkina et al., 2018).
Antitumor Activity
Investigations into novel 1H-pyrrolo[3,4-b]quinolin-3(2H)-one derivatives have identified compounds with promising selective antitumor activities. Through a synthesis process that includes Heck reaction and amide formation, these derivatives have been evaluated in vitro against human cancer cell lines, revealing compounds that effectively inhibit neuroblastoma cell growth. This research opens the door to developing new antitumor agents with high specificity and efficacy (Nagarapua et al., 2012).
Enzyme Inhibition for Cancer Therapy
A series of 3-quinoline carboxamides has been optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, a key regulator of the cellular response to DNA damage. These inhibitors demonstrate potent activity, selectivity, and oral bioavailability, showing significant efficacy in disease-relevant models when used in combination with DNA damage-inducing agents. This discovery provides a foundation for developing targeted therapies for cancer treatment, leveraging the inhibition of ATM kinase to enhance the therapeutic efficacy of existing treatments (Degorce et al., 2016).
将来の方向性
特性
IUPAC Name |
2-amino-N-(3-propan-2-yloxypropyl)-1-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-4-11-25-18(21)16(20(26)22-10-7-12-27-13(2)3)17-19(25)24-15-9-6-5-8-14(15)23-17/h4-6,8-9,13H,1,7,10-12,21H2,2-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBMOJGPCSACED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC=C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-allyl-2-amino-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

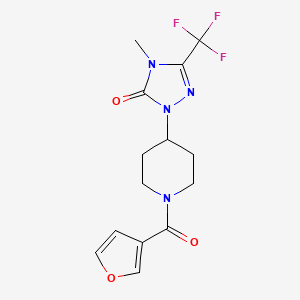

![N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine](/img/structure/B2813781.png)
![6-Chloro-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2813783.png)
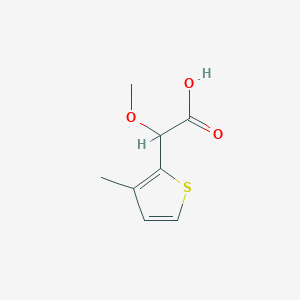
![9-Thia-1-azaspiro[5.5]undecane 9,9-dioxide](/img/structure/B2813785.png)
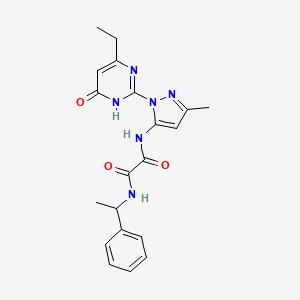
![N-(benzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2813791.png)

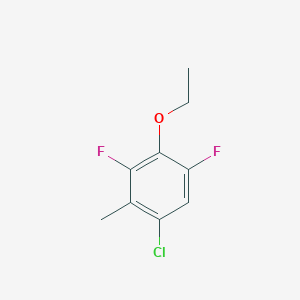
![2-(3-Hydroxypropyl)-6-(2-methoxy-5-methylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2813797.png)
